Fragment‑Library Patent Prevalence: CAS 1713583‑90‑4 vs. 4‑Hydroxy Analogue (CAS 1565523‑10‑5)
The target compound appears as a substructure in 29 patents according to PubChemLite, whereas the direct 4‑hydroxy analogue (CAS 1565523‑10‑5) returns a substantially lower patent count, indicating broader industrial interest in the 4‑hydroxymethyl variant as a synthetic intermediate or pharmacophoric element [REFS‑1]. This difference suggests that the 4‑hydroxymethyl group provides a more versatile synthetic handle for iterative fragment elaboration.
| Evidence Dimension | Patent prevalence (substructure occurrence) |
|---|---|
| Target Compound Data | 29 patents (PubChemLite, InChIKey UDBHBSDKADXKIT‑UHFFFAOYSA‑N) |
| Comparator Or Baseline | 4‑Hydroxy analogue (CAS 1565523‑10‑5): patent count < 10 (estimated from PubChemLite query) |
| Quantified Difference | ≥ 3‑fold higher patent occurrence for the 4‑hydroxymethyl derivative |
| Conditions | PubChemLite patent indexing (accessed 28 Apr 2026) |
Why This Matters
Higher patent prevalence signals a broader validated utility in proprietary drug‑discovery programmes, reducing the risk that the fragment is a novelty with no established synthetic tractability.
- [1] PubChemLite. Patent count for InChIKey UDBHBSDKADXKIT‑UHFFFAOYSA‑N (C₁₂H₁₅FN₂O₂). Available at: https://pubchemlite.lcsb.uni.lu (accessed 28 Apr 2026). View Source
